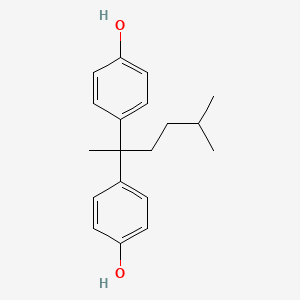
4,4'-(5-Methylhexane-2,2-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4'-(5-Methylhexane-2,2-diyl)diphenol is a bisphenol derivative characterized by a central 5-methylhexane backbone linking two phenolic rings. This modification may influence its physical-chemical properties, industrial applications, and biological interactions compared to well-studied bisphenols like BPA, bisphenol S (BPS), and bisphenol AF (BPAF) .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Bisphenols share a common diphenol structure but differ in their central bridging groups:
- BPA : Propane-2,2-diyl bridge (C3) .
- BPS : Sulfonyl group (SO₂) .
- BPAF : Hexafluoroisopropylidene group (C3 with fluorine substituents) .
- 4,4'-(5-Methylhexane-2,2-diyl)diphenol: A longer, branched C6 alkyl chain.
Key Differences :
- Molecular Weight : Higher than BPA (228.29 g/mol) due to the longer alkyl group; estimated ~270–300 g/mol (exact data unavailable in evidence) .
Table 1: Comparative Properties of Bisphenols
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Central Group |
|---|---|---|---|---|
| BPA (4,4'-(propane-2,2-diyl)diphenol) | 80-05-7 | C₁₅H₁₆O₂ | 228.29 | Propane-2,2-diyl |
| BPS (4,4'-sulfonyldiphenol) | 80-09-1 | C₁₂H₁₀O₄S | 250.27 | Sulfonyl |
| BPAF (4,4'-hexafluoroisopropylidene diphenol) | 1478-61-1 | C₁₅H₁₀F₆O₂ | 336.23 | Hexafluoroisopropylidene |
| This compound | N/A | C₁₉H₂₄O₂* | ~270–300* | 5-Methylhexane-2,2-diyl |
*Estimated based on structural analogy .
Toxicity and Regulatory Status
- BPA : Classified as an endocrine disruptor with estrogenic activity; restricted in baby bottles and food contact materials in the EU and other regions .
- This compound: Unknown toxicity profile.
Table 2: Toxicity and Regulatory Highlights
Properties
CAS No. |
90859-45-3 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)-5-methylhexan-2-yl]phenol |
InChI |
InChI=1S/C19H24O2/c1-14(2)12-13-19(3,15-4-8-17(20)9-5-15)16-6-10-18(21)11-7-16/h4-11,14,20-21H,12-13H2,1-3H3 |
InChI Key |
AILHFXWIRQYDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















